4'-Methoxyflavonol

Description

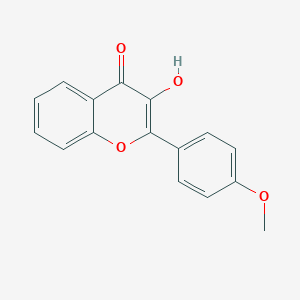

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBBFGMVMNZMGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218967 |

Source

|

| Record name | 4'-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6889-78-7 |

Source

|

| Record name | 4'-Methoxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4'-methoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4'-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Methoxyflavonol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328R9ELU9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Methoxyflavonol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavonol, also known as kaempferide, is a naturally occurring O-methylated flavonol that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It summarizes quantitative data on its occurrence, details experimental protocols for its extraction and analysis, and elucidates its known interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

This compound is a specialized metabolite found across various plant families. Its distribution is not ubiquitous, with certain genera being particularly rich sources. The primary plant sources identified in the literature are detailed below.

Table 1: Natural Plant Sources of this compound (Kaempferide) and Reported Concentrations

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Hippophae rhamnoides L. | Elaeagnaceae | Leaves, Berries | 4.040 mg/kg in extract | [1] |

| Actinidia kolomikta | Actinidiaceae | Leaves | - | [2] |

| Chromolaena odorata | Asteraceae | Leaves | - | [2] |

| Kaempferia galanga | Zingiberaceae | Roots | - | [2] |

| Alpinae oxyphylla | Zingiberaceae | - | - | [2] |

| Pluchea wallichiana DC | Asteraceae | Leaves | 7.2% in ethyl acetate (B1210297) fraction (for kaempferol) | [3] |

| Annona muricata | Annonaceae | Leaves | 1.22% kaempferol (B1673270) in n-hexane residue extract | |

| Cassia fistula L. | Fabaceae | Flowers | - | [4][5] |

| Lindera neesiana | Lauraceae | Leaves, Twigs | - | [6] |

Note: Quantitative data for this compound is not always available and can vary significantly based on the plant's geographical origin, harvest time, and the extraction method used. The data for Pluchea wallichiana and Annona muricata pertains to the parent compound kaempferol, but the methodologies are relevant.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices are critical for research and development. The following sections outline detailed methodologies based on established protocols for flavonoids.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is presented below.

Detailed Methodology (Example based on literature for similar flavonoids):

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind into a fine powder.

-

Extraction:

-

Maceration: Soak the powdered plant material in a solvent (e.g., 95% methanol or ethanol) at a ratio of 1:5 (w/v) for 48 hours to 7 days at room temperature.[4]

-

Sonication: Suspend the plant powder in a solvent (e.g., methanol-water mixture) and subject it to ultrasonic waves for a shorter duration (e.g., 3 hours). This method can improve extraction efficiency.

-

Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with a suitable solvent (e.g., methanol).[7]

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[4]

-

Fractionation (Optional): To enrich the flavonoid content, perform liquid-liquid partitioning of the crude extract. For instance, dissolve the extract in a methanol-water mixture and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is often enriched with flavonoids.

-

Chromatographic Purification:

-

Column Chromatography: Pack a glass column with silica (B1680970) gel (60-120 mesh) or Sephadex LH-20. Apply the enriched fraction onto the column and elute with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol).[6]

-

Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC plates with a suitable mobile phase (e.g., toluene:acetone:formic acid) to identify and pool fractions containing the target compound.[3]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., methanol:water gradient).[5]

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[5]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) (Solvent B) and water with a small percentage of acid, such as 0.1% formic acid or 1.0% acetic acid (Solvent A).[8][9]

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Detection Wavelength: Flavonols typically show maximum absorbance around 368 nm.[8]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound (kaempferide) standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 10 to 200 µg/mL).[9]

-

Sample Preparation: Accurately weigh the dried plant extract and dissolve it in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.[9]

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[9]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways. This section details the known mechanisms of action, providing a foundation for understanding its therapeutic potential.

FoxO1/β-catenin Signaling Pathway in Osteogenesis

This compound has been shown to promote bone formation (osteogenesis) by enhancing the antioxidant capacity of cells through the FoxO1/β-catenin pathway.[10][11]

Experimental Elucidation:

-

Cell Culture: Studies are typically performed using bone marrow-derived mesenchymal stem cells (BMSCs).

-

Western Blotting: To assess the effect of this compound on protein expression and localization, Western blotting is used. Cells are treated with this compound, and nuclear and cytoplasmic protein fractions are isolated. Antibodies specific for FoxO1, β-catenin, and their phosphorylated forms are used to detect changes in their levels and cellular location.

-

Gene Expression Analysis (qRT-PCR): The expression of antioxidant genes (e.g., SOD, CAT) and osteogenic markers (e.g., ALP, RUNX2) is quantified using quantitative real-time PCR.

-

Alkaline Phosphatase (ALP) Staining and Activity Assays: ALP is an early marker of osteogenic differentiation. Its activity is measured to assess the pro-osteogenic effect of the compound.

MAPK/STAT3/NF-κB Signaling Pathway in Cancer Cell Apoptosis

In the context of cancer, this compound has been demonstrated to induce apoptosis (programmed cell death) in lung cancer cells (A549) by modulating the MAPK, STAT3, and NF-κB signaling cascades.[12]

Experimental Elucidation:

-

Cell Viability Assays (MTT or CCK-8): To determine the cytotoxic effects of this compound on cancer cell lines.

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is used to quantify apoptotic cells. Hoechst staining can be used to visualize nuclear condensation, a hallmark of apoptosis.

-

Western Blotting: The expression and phosphorylation status of key proteins in the MAPK (p-JNK, p-p38, p-ERK), STAT3 (p-STAT3), and NF-κB (I-κB, NF-κB p65) pathways, as well as apoptosis-related proteins like Caspase-3 and PARP, are analyzed by Western blotting.[12]

-

Use of Pathway-Specific Inhibitors: To confirm the involvement of a specific pathway, cells are pre-treated with known inhibitors (e.g., SP600125 for JNK, SB203580 for p38) before adding this compound, and the effects on apoptosis are observed.[12]

Neuroprotective Effects via BDNF/TrkB/CREB Signaling

This compound has demonstrated neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It is suggested to act by enhancing the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[13]

Experimental Elucidation:

-

Animal Models: In vivo studies often use animal models of cognitive decline (e.g., induced by scopolamine (B1681570) or in transgenic models of Alzheimer's disease).

-

Behavioral Tests: Morris water maze and Y-maze tests are used to assess learning and memory.

-

Immunohistochemistry and Western Blotting: Brain tissues are analyzed for the expression levels of BDNF, TrkB, and phosphorylated CREB (p-CREB).

-

ELISA: Enzyme-linked immunosorbent assays can be used to quantify the levels of BDNF in brain homogenates.

Conclusion

This compound (kaempferide) is a promising natural compound with a defined distribution in the plant kingdom and a range of well-documented biological activities. Its roles in promoting osteogenesis, inducing cancer cell apoptosis, and providing neuroprotection are linked to its ability to modulate specific cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the consistent extraction, quantification, and mechanistic study of this flavonol. Further research, particularly in quantifying its presence in a wider array of plant species and in preclinical and clinical settings, is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous determination of catechin, rutin, quercetin kaempferol and isorhamnetin in the extract of sea buckthorn (Hippophae rhamnoides L.) leaves by RP-HPLC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Synergistic curative effects of Trichoderma hamatum and Rumex dentatus against Alternaria alternata, the causal agent of tomato leaf spot disease [frontiersin.org]

- 10. Kaempferide enhances antioxidant capacity to promote osteogenesis through FoxO1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4'-Methoxyflavonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavonol, a naturally occurring methoxylated flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its demonstrated neuroprotective, anticancer, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these effects, presenting key signaling pathways and summarizing quantitative data from pivotal studies. Detailed experimental protocols for the cited biological assays are provided to facilitate reproducibility and further investigation. This document aims to serve as an in-depth resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry, fostering a deeper understanding of this compound's therapeutic potential.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are well-documented for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Methoxylation of the flavonoid backbone can enhance metabolic stability and bioavailability, making methoxyflavones like this compound particularly promising candidates for therapeutic development.[2][3] This guide focuses specifically on this compound, presenting a consolidated view of its biological functions, mechanisms of action, and the experimental evidence that substantiates its potential as a lead compound in drug discovery.

Neuroprotective Activities

This compound has demonstrated significant neuroprotective effects, primarily through the inhibition of parthanatos, a form of programmed cell death.

Inhibition of Parthanatos

Studies have identified this compound as a novel inhibitor of parthanatos, a cell death pathway initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This activity is crucial in the context of neurological and neurodegenerative diseases where PARP-1 overactivation is a key pathological event.[1]

In models of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced parthanatos, this compound protected HeLa and SH-SY5Y cells from cell death. It also reduced the synthesis and accumulation of poly(ADP-ribose) polymer and protected cortical neurons against NMDA-induced cell death.[1]

Quantitative Data: Neuroprotection

| Cell Line | Assay | Inducer | Endpoint | Result (EC50) | Reference |

| HeLa | Cell Viability | MNNG | Protection against cell death | 10.41 ± 1.31 µM | [1] |

| SH-SY5Y | Cell Viability | MNNG | Protection against cell death | 11.41 ± 1.04 µM | [1] |

Signaling Pathway: Inhibition of Parthanatos

Caption: Inhibition of Parthanatos by this compound.

Anticancer Activities

The anticancer potential of methoxyflavones, including compounds structurally related to this compound, has been investigated across various cancer cell lines. The primary mechanisms involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and proliferation. While direct data for this compound is limited in the provided search results, the activities of the closely related acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) provide valuable insights.

Induction of Apoptosis and Cell Cycle Arrest

Acacetin has been shown to decrease the viability of human prostate cancer cells (DU145) in a dose- and time-dependent manner by inducing apoptosis.[4][5] This is accompanied by chromatin condensation and is mediated through the targeting of the Akt and NF-κB signaling pathways.[4] The inhibition of these pro-survival pathways leads to a reduction in anti-apoptotic proteins like Bcl-2 and XIAP, and the proliferative protein COX-2.[4]

Quantitative Data: Anticancer Activity of Acacetin

| Cell Line | Assay | Duration | Endpoint | Result (IC50) | Reference |

| DU145 (Prostate Cancer) | MTT Assay | 24 h | Cell Viability | ~25 µM | [6][7] |

Signaling Pathway: Akt/NF-κB Inhibition by Acacetin

Caption: Anticancer Mechanism of Acacetin.

Anti-inflammatory Activities

Methoxyflavones are recognized for their anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory mediators and pathways.[8]

Modulation of Pro-inflammatory Cytokines and Enzymes

Derivatives of this compound have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like COX-2 and reducing the production of cytokines such as TNF-α and IL-1β.[8][9] For instance, 7,4'-dimethoxyflavone (B191123) demonstrated a significant reduction in carrageenan-induced paw edema in rats and inhibited both COX-1 and COX-2, with a preference for COX-2.[9]

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Endpoint | Maximum Inhibition | Reference |

| 7,4'-dimethoxyflavone | Carrageenan-induced paw edema in rats | Edema reduction | 52.4% | [9] |

Metabolism of this compound

The metabolic fate of methoxyflavones is a critical determinant of their bioavailability and in vivo activity. This compound is metabolized by cytochrome P450 (CYP) enzymes, primarily through O-demethylation.

Cytochrome P450-Mediated Metabolism

Studies have shown that this compound is a substrate for several CYP isoforms, with CYP1A1, CYP1A2, and CYP3A4 being the most active in its metabolism.[10] The primary metabolic reaction is O-demethylation, converting this compound to its corresponding hydroxylated metabolite, 4'-hydroxyflavone.[11][12] This metabolic instability is a key consideration for its therapeutic application.[10]

Quantitative Data: Metabolism

| Compound | Enzyme | Reaction | Rate (min⁻¹) | Reference |

| 4'-Methoxyflavone (B190367) | CYP1B1 | Conversion to 4'-hydroxyflavone | 3.2 | [11] |

| 4'-Methoxyflavone | CYP2A13 | Conversion to 4'-hydroxyflavone | 1.1 | [11] |

| Acacetin | CYP1B1 | Demethylation to Apigenin | 0.098 | [12] |

| Acacetin | CYP2A13 | Demethylation to Apigenin | 0.42 | [12] |

Experimental Protocols

Cell Viability Assays (MTT and Alamar Blue)

-

Principle: These colorimetric assays measure cell metabolic activity. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) by mitochondrial reductases in viable cells. Alamar Blue (resazurin) is reduced to the fluorescent resorufin.

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound and/or an inducing agent (e.g., MNNG) for the desired duration.

-

For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

-

For Alamar Blue assay, add the reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance (for MTT) or fluorescence (for Alamar Blue) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

DAPI Staining for Apoptosis

-

Principle: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to more intense and fragmented DAPI staining.

-

Protocol:

-

Culture and treat cells on coverslips or in chamber slides.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the cells with a DAPI solution for 5-10 minutes in the dark.

-

Wash the cells with PBS and mount the coverslips onto microscope slides.

-

Visualize the cells under a fluorescence microscope and observe the nuclear morphology.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Tumor Xenograft Model

-

Principle: This model is used to evaluate the in vivo anticancer efficacy of a compound. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., DU145) into the flank of nude mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (or a related compound) or a vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis).

-

DPPH Radical Scavenging Assay

-

Principle: This assay measures the free radical scavenging capacity of a compound. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

-

Protocol:

-

Prepare a solution of DPPH in methanol.

-

Prepare various concentrations of the test compound.

-

Mix the DPPH solution with the test compound solutions.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Use a standard antioxidant (e.g., ascorbic acid or rutin) as a positive control.

-

Calculate the percentage of radical scavenging activity.[13]

-

Total Flavonoid Content Assay

-

Principle: This colorimetric assay, often using the aluminum chloride method, quantifies the total flavonoid content in a sample. Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a colored product.

-

Protocol:

-

Prepare an extract of the sample containing flavonoids.

-

To an aliquot of the extract, add sodium nitrite (B80452) (NaNO2) solution and incubate.

-

Add aluminum chloride (AlCl3) solution and incubate.

-

Add sodium hydroxide (B78521) (NaOH) to stop the reaction and develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Use a standard flavonoid (e.g., quercetin (B1663063) or rutin) to create a calibration curve.

-

Express the total flavonoid content as equivalents of the standard.[13][14]

-

Conclusion

This compound exhibits a compelling profile of biological activities, with robust evidence supporting its neuroprotective effects through the inhibition of parthanatos. Its structural analogs demonstrate significant anticancer and anti-inflammatory potential, suggesting that this compound itself warrants further investigation in these areas. While its metabolism by CYP enzymes presents a challenge for bioavailability, the potent in vitro activities highlight its value as a lead structure for the development of novel therapeutics. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for future research aimed at unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Role of 4'-Methoxyflavonol in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavonol, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Its biological activities are intrinsically linked to its ability to modulate key cell signaling pathways that govern cellular processes such as proliferation, survival, apoptosis, and inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound, with a focus on its interactions with the PI3K/Akt, MAPK, and NF-κB signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by targeting critical nodes within intracellular signaling networks. The primary pathways influenced are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation.[1] Its dysregulation is a common feature in many cancers.[1] Methoxyflavones, including congeners of this compound, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2][3] Acacetin (5,7-dihydroxy-4'-methoxyflavone), a structurally related compound, has been demonstrated to suppress the Akt signaling pathway by inhibiting the phosphorylation of Akt.[2][3] This inhibition leads to a downstream reduction in the levels of anti-apoptotic proteins such as Bcl-2 and XIAP, thereby promoting apoptosis in cancer cells.[2][3]

The MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[4][5] This pathway consists of several parallel cascades, including the ERK, JNK, and p38 MAPK pathways.[5] Some methoxyflavones have been shown to modulate MAPK signaling. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone was found to suppress the phosphorylation of ERK in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[6] The inhibition of MAPK pathways can suppress the production of pro-inflammatory mediators.[6][7]

The NF-κB Signaling Pathway

NF-κB is a master transcriptional regulator of inflammatory and immune responses.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Acacetin has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and NF-κB.[2][3] This leads to a reduction in the expression of NF-κB-regulated genes, including those encoding anti-apoptotic proteins and inflammatory mediators like COX-2.[2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of 4'-methoxyflavone (B190367) derivatives on various cancer cell lines, providing key quantitative data for comparative analysis.

Table 1: Cytotoxicity of Methoxyflavones in Breast Cancer Cell Lines

| Compound | Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 | 72 | 4.9 | [9] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | 72 | 3.71 | [9] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | Not Specified | 8.58 | [9] |

Table 2: Cytotoxicity of Methoxyflavones in Other Cancer Cell Lines

| Compound | Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |

| Acacetin (5,7-dihydroxy-4′-methoxyflavone) | DU145 (Prostate) | 24 | ~25 | [9][10] |

| Calycopterin | PC3 (Prostate) | 48 | 235 | [9] |

| Casticin | PC3 (Prostate) | 48 | IC10: 2.5 | [9] |

| 5-demethylnobiletin derivatives | HepG2 (Liver) | 24 | Varies | [9] |

| 4-methoxy-derived hydrazones | K-562 (Leukemia) | Not Specified | 0.04 - 0.06 | [11] |

| 4-methoxy-derived hydrazones | BV-173 (Leukemia) | Not Specified | Comparable to K-562 | [11] |

| 4-methoxy-derived hydrazones | KE-37 (Leukemia) | Not Specified | Comparable to K-562 | [11] |

| 4-methoxy-derived hydrazones | SaOS-2 (Osteosarcoma) | Not Specified | Varies | [11] |

Detailed Experimental Protocols

Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

1. Cell Lysis and Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[12]

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.[12]

3. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli sample buffer.[12]

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

4. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[12][13]

-

Wash the membrane with TBST to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[13]

-

Capture the image using a gel imaging system.

-

Quantify the band intensities using densitometry software.[12]

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293) in a 96-well plate.[14]

-

Co-transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.[14][15]

2. Compound Treatment:

-

After transfection, treat the cells with this compound at various concentrations.

-

Include a positive control (e.g., TNF-α or PMA) to induce NF-κB activation and a vehicle control.[16][17]

3. Cell Lysis and Luciferase Assay:

-

After the desired incubation period (e.g., 6-24 hours), lyse the cells.[18]

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14][15]

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[15]

-

Calculate the fold change in NF-κB activity relative to the vehicle control.

Conclusion

This compound and its related compounds have demonstrated significant potential as modulators of key cell signaling pathways implicated in cancer and inflammation. Their ability to inhibit the PI3K/Akt, MAPK, and NF-κB pathways provides a molecular basis for their observed anti-proliferative, pro-apoptotic, and anti-inflammatory effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this promising class of flavonoids. Further structure-activity relationship studies and preclinical investigations are warranted to optimize the efficacy and drug-like properties of this compound-based compounds for clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: map04064 [kegg.jp]

- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. indigobiosciences.com [indigobiosciences.com]

The Discovery and Isolation of 4'-Methoxyflavonol: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, natural sources, and detailed methodologies for the isolation and purification of 4'-Methoxyflavonol from plant extracts. This document outlines experimental protocols, presents quantitative data in a structured format, and includes mandatory visualizations of key experimental workflows and associated signaling pathways.

Introduction: The Significance of this compound

This compound, also known as 4'-Methoxyflavone, is a naturally occurring O-methylated flavonoid found in a variety of plant species, notably in citrus fruits.[1] As a member of the flavonoid class, it has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] The presence of a methoxy (B1213986) group at the 4'-position of the flavone (B191248) backbone influences its bioavailability and metabolic stability, making it a compound of interest for pharmaceutical and nutraceutical applications. This guide serves as a comprehensive resource for the scientific community, detailing the processes from natural source identification to the isolation of purified this compound.

Natural Sources and Biosynthesis

This compound is predominantly found in the peels of citrus fruits, where it exists as part of a complex mixture of polymethoxyflavones (PMFs).[3] Plants known to contain this compound and other methoxyflavones include, but are not limited to:

-

Citrus species (e.g., orange, mandarin)[3][4][5][6][7][8][9]

-

Ammopiptanthus mongolicus[14]

-

Cullen corylifolium[14]

The biosynthesis of flavonoids occurs through the phenylpropanoid pathway, with the core flavone structure being subsequently modified by enzymes such as methyltransferases to produce methoxylated derivatives like this compound.

Experimental Protocols: From Extraction to Pure Compound

This section provides detailed methodologies for the extraction, isolation, and purification of this compound from plant materials, primarily focusing on citrus peels as a common source.

Extraction of Crude Polymethoxyflavones

The initial step involves the extraction of a crude mixture of polymethoxyflavones from the dried and powdered plant material. Ultrasound-assisted extraction (UAE) is a commonly employed, efficient method.

Protocol: Ultrasound-Assisted Extraction (UAE) of PMFs from Citrus Peel

-

Sample Preparation: Weigh 10 g of dried and finely powdered citrus peel and place it into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 100 mL of 80% ethanol (B145695) (ethanol:water, 4:1 v/v) to the flask.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40-50°C).

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C to remove the ethanol.

-

Storage: The resulting aqueous extract can be freeze-dried to obtain a crude powder, which should be stored at -20°C for further purification.

Isolation and Purification by Column Chromatography

Column chromatography is a crucial step for the separation of individual flavonoids from the crude extract. Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound.

Protocol: Silica Gel Column Chromatography for this compound Isolation

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pack it into a glass column (e.g., 40 cm length x 3 cm diameter). Allow the silica gel to settle, ensuring a uniform and crack-free bed.

-

Sample Loading: Dissolve the crude PMF extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity using a gradient system. A common eluent system for separating flavonoids is a gradient of n-hexane and ethyl acetate (B1210297).

-

Start with 100% n-hexane to elute highly non-polar compounds.

-

Gradually increase the proportion of ethyl acetate (e.g., from 99:1 to 90:10, n-hexane:ethyl acetate) to elute compounds of increasing polarity.

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 15 mL).

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 4:1). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

Experimental workflow for the isolation of this compound.

Quantitative Data and Characterization

The identity and purity of the isolated this compound are confirmed through various analytical techniques. The following tables summarize key quantitative and spectroscopic data.

Table 1: Physicochemical and Chromatographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₃ | [14] |

| Molecular Weight | 252.27 g/mol | [15] |

| Appearance | White to light yellow crystalline powder | [15] |

| Melting Point | 157 - 161 °C | [15] |

| HPLC Retention Time | Varies with conditions | [10] |

Table 2: Spectroscopic Data for Structural Elucidation

The following ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound.

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| δ 8.13 (dd, J=7.9, 1.6 Hz, 1H, H-5) | δ 178.0 (C-4) |

| δ 7.89 (d, J=8.8 Hz, 2H, H-2', H-6') | δ 163.4 (C-4') |

| δ 7.68 (ddd, J=8.6, 7.2, 1.6 Hz, 1H, H-7) | δ 162.8 (C-2) |

| δ 7.52 (d, J=8.5 Hz, 1H, H-8) | δ 156.2 (C-9) |

| δ 7.40 (t, J=7.6 Hz, 1H, H-6) | δ 133.7 (C-7) |

| δ 7.03 (d, J=8.8 Hz, 2H, H-3', H-5') | δ 130.3 (C-2', C-6') |

| δ 6.75 (s, 1H, H-3) | δ 125.7 (C-5) |

| δ 3.89 (s, 3H, -OCH₃) | δ 124.9 (C-6) |

| δ 123.8 (C-1') | |

| δ 123.7 (C-10) | |

| δ 118.0 (C-8) | |

| δ 114.4 (C-3', C-5') | |

| δ 107.7 (C-3) | |

| δ 55.5 (-OCH₃) |

Data adapted from Moon et al. (2005).

Biological Activity and Associated Signaling Pathways

Polymethoxyflavones, including this compound, are known to modulate several key signaling pathways implicated in various diseases. The PI3K/Akt and MAPK pathways are two of the most well-documented targets.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some polymethoxyflavones have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[1]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. db.cngb.org [db.cngb.org]

- 5. Isolation and Identification of Polymethoxyflavones from the Hybrid Citrus, Hallabong | CoLab [colab.ws]

- 6. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymethoxyflavones in orange peel extract prevent skeletal muscle damage induced by eccentric exercise in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

4'-Methoxyflavone: A Technical Guide to its Physicochemical Properties and Biological Activity

Introduction: 4'-Methoxyflavone (B190367) is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom.[1] It is structurally characterized by a C6-C3-C6 backbone, with a methoxy (B1213986) group substituted at the 4' position of the B ring.[2] This compound has garnered significant scientific interest due to its diverse biological activities, most notably its neuroprotective effects.[1][3] It also exhibits antioxidant, anti-inflammatory, and potential anticancer properties.[1][4][5] This technical guide provides an in-depth overview of the physicochemical properties, spectral characteristics, and key biological activities of 4'-Methoxyflavone, along with detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of 4'-Methoxyflavone are summarized below. These characteristics are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug discovery processes.

| Property | Value | Source |

| CAS Number | 4143-74-2 | [4] |

| Molecular Formula | C₁₆H₁₂O₃ | [4] |

| Molecular Weight | 252.26 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 157 - 161 °C | [4][5][6] |

| Solubility | DMSO: 5 mg/mL (warmed) | [5] |

| LogP (Computed) | 3.5 (XLogP3) | [7] |

| Storage Temperature | 2 - 8 °C | [5] |

Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and quantification of 4'-Methoxyflavone.

| Spectral Data Type | Key Characteristics | Source |

| UV-Visible (UV-Vis) | Maximum Absorption (λmax): 319 nm (in Methanol) | [6] |

| Nuclear Magnetic Resonance (NMR) | 13C and 17O NMR data are publicly available. | [7][8] |

| Mass Spectrometry (MS) | Collision Cross Section (CCS): 152.1 Ų ([M+H]⁺) | [7] |

Biological Activity and Mechanisms of Action

4'-Methoxyflavone demonstrates a range of biological effects, with its neuroprotective activity being the most extensively studied.

Neuroprotection via Inhibition of Parthanatos

4'-Methoxyflavone acts as a potent neuroprotective agent by inhibiting Parthanatos, a specific pathway of programmed cell death.[3] This pathway is initiated by severe DNA damage, which leads to the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[3] The resulting accumulation of poly(ADP-ribose) (PAR) polymers and subsequent translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus causes chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death.[3] 4'-Methoxyflavone has been shown to prevent the accumulation of PAR and protect cortical neurons from cell death induced by DNA-alkylating agents or NMDA receptor-mediated excitotoxicity.[3]

References

- 1. Buy 4'-Methoxyflavone | 4143-74-2 [smolecule.com]

- 2. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4'-METHOXYFLAVONE | 4143-74-2 [chemicalbook.com]

- 6. 4'-Methoxyflavone 4143-74-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4'-Methoxyflavone | C16H12O3 | CID 77793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

4'-Methoxyflavonol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavonol, a naturally occurring methoxylated flavonoid, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of its antioxidant and anti-inflammatory properties, focusing on the underlying molecular mechanisms. This document summarizes available quantitative data, details key experimental protocols for its evaluation, and visualizes the critical signaling pathways involved in its anti-inflammatory action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Among these, methoxylated flavones have shown enhanced metabolic stability and promising pharmacological effects. This compound, characterized by a methoxy (B1213986) group at the 4' position of the flavone (B191248) backbone, has been investigated for its neuroprotective, anticancer, antioxidant, and anti-inflammatory potential. This guide focuses specifically on its antioxidant and anti-inflammatory activities, providing a technical overview for further research and development.

Antioxidant Properties of this compound

The antioxidant activity of flavonoids is a key contributor to their protective effects against various diseases associated with oxidative stress. While some studies suggest that methoxyflavones may have less potent radical-scavenging activity compared to their hydroxylated counterparts, they still exhibit significant antioxidant effects.

Quantitative Antioxidant Data

Currently, there is limited publicly available quantitative data specifically for the DPPH and ABTS radical scavenging activities of this compound. The following table presents data for a related trihydroxyflavone to provide context for typical IC50 values in these assays.

| Assay | Compound | IC50 (µM) | Reference |

| Cellular ROS Scavenging | 6,3',4'-Trihydroxyflavone | 3.02 | [1] |

| Cellular ROS Scavenging | 7,3',4'-Trihydroxyflavone | 2.71 | [1] |

Note: Further experimental studies are required to determine the precise IC50 values for this compound in standard antioxidant assays like DPPH and ABTS.

Experimental Protocols for Antioxidant Activity Assessment

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

Add a specific volume of the this compound solution at various concentrations to a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound.

-

Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a specific volume of the this compound solution at various concentrations to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and related methoxyflavones.

| Assay | Cell Line | Compound | IC50 / Inhibition | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | 4'-bromo-5,6,7-trimethoxyflavone | IC50: 14.22 ± 1.25 µM | [1] |

| PGE2 Production | RAW 264.7 | 4'-bromo-5,6,7-trimethoxyflavone | IC50: 10.98 ± 6.25 µM | [1] |

| TNF-α Release | RAW 264.7 | 4'-bromo-5,6,7-trimethoxyflavone | Concentration-dependent reduction | [1] |

| IL-6 Release | RAW 264.7 | 4'-bromo-5,6,7-trimethoxyflavone | Concentration-dependent reduction | [1] |

| IL-1β Release | RAW 264.7 | 4'-bromo-5,6,7-trimethoxyflavone | Concentration-dependent reduction | [1] |

| NO Production | RAW 264.7 | Methoxyflavonoid from Inula britannica | 12.5 ± 0.1 µM (at 10 µM) | [2] |

| NO Production | RAW 264.7 | 3',4',5,7-tetrahydroxyflavone (Luteolin) | IC50: 17.1 µM | [3] |

Note: The data for 4'-bromo-5,6,7-trimethoxyflavone and the methoxyflavonoid from Inula britannica suggest the potential range of activity for this compound. Direct experimental validation is necessary.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound is proposed to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS activation of TLR4 can trigger the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes. This compound is thought to suppress the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.

Caption: MAPK signaling pathway and the inhibitory point of this compound.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with LPS.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

-

Calculation:

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.

-

This method quantifies the concentration of specific pro-inflammatory cytokines released into the cell culture medium.

Protocol:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for the NO production assay.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Coat a 96-well plate with the capture antibody.

-

Add the cell culture supernatants and standards to the wells.

-

Add the detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and measure the color development using a microplate reader.

-

-

Calculation:

-

The concentration of the cytokine in the samples is determined from the standard curve.

-

The percentage of inhibition is calculated, and the IC50 value can be determined.

-

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways.

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat RAW 264.7 cells with this compound and LPS for appropriate time points (e.g., 30 minutes for phosphorylation events, longer for protein expression).

-

-

Protein Extraction:

-

Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, etc.).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The band intensity can be quantified using densitometry software.

-

References

- 1. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 4'-Methoxyflavonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavonol, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its potential therapeutic applications, focusing on its anticancer, neuroprotective, anti-inflammatory, and antioxidant properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development efforts. While much of the available research focuses on the closely related 4'-Methoxyflavone (B190367), this guide will distinguish between the two where possible and present relevant data for methoxyflavones as a class, providing a valuable resource for investigators in the field.

Chemical Properties and Synthesis

This compound belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone with a methoxy (B1213986) group at the 4' position of the B-ring. This structural feature significantly influences its bioavailability and biological activity.

Synthesis of 4'-Methoxyflavone (as a proxy for this compound synthesis):

A common synthetic route to 4'-methoxyflavone involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) with 4-methoxybenzaldehyde (B44291) to form a chalcone (B49325) intermediate. Subsequent oxidative cyclization of the chalcone yields the flavone (B191248) backbone. One documented method involves the reaction of 4-methoxy acetophenone (B1666503) enamine with heptanedioyl chloride, followed by dehydrogenation. Another approach utilizes the reaction of 2'-hydroxychalcone (B22705) with disulfides.[1]

Therapeutic Applications

Anticancer Activity

Methoxyflavones, including 4'-methoxyflavone, have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Data: Anticancer Activity of Methoxyflavones

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast) | 4.9 | [1] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | [1] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | 21.27 | [1] |

| Tangeritin (5,6,7,8,4′-PeMF) | PC3 (Prostate) | 17.2 (48h) | [1] |

| 5-demethyltangeritin (5-hydroxy-6,7,8,4′-TeMF) | PC3 (Prostate) | 11.8 (48h) | [1] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 | [1] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Neuroprotective Effects

4'-Methoxyflavone has been identified as a potent inhibitor of parthanatos, a form of programmed cell death mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This suggests its potential in treating neurodegenerative conditions where PARP-1 hyperactivation is implicated.

Quantitative Data: Neuroprotective Activity of 4'-Methoxyflavone

| Assay | Cell Line | Inducing Agent | EC50 Value (µM) | Effect | Reference |

| Cell Viability | HeLa | MNNG | 10.41 ± 1.31 | Protection against parthanatos | [2] |

| Cell Viability | SH-SY5Y | MNNG | Not specified | Significant protection | [2] |

| Cell Viability | Cortical Neurons | NMDA | Not specified | Concentration-dependent neuroprotection | [2] |

Experimental Protocol: Neuroprotection Assay against MNNG-Induced Parthanatos

-

Cell Culture: Culture HeLa or SH-SY5Y cells in appropriate medium.

-

Compound Pre-treatment: Pre-treat cells with varying concentrations of this compound for a specified duration.

-

Induction of Parthanatos: Expose the cells to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce DNA damage and PARP-1 overactivation.

-

Cell Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).

-

PAR Polymer Detection: To confirm the mechanism, assess the levels of poly(ADP-ribose) (PAR) polymer accumulation using immunofluorescence or Western blotting.

Anti-inflammatory Activity

Methoxyflavones have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the NF-κB pathway.

Experimental Protocol: Inhibition of LPS-Induced Pro-inflammatory Mediators in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Nitric Oxide (NO): Measure the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant using ELISA kits.

-

Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65) by Western blotting to elucidate the mechanism of action.[3][4]

Antioxidant Activity

The flavonoid structure inherently possesses antioxidant potential. The ability of this compound to scavenge free radicals contributes to its protective effects in various disease models.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][6]

Experimental Protocol: ABTS Radical Scavenging Assay

-

Generation of ABTS Radical Cation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction: Add different concentrations of this compound to the ABTS•+ solution.

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[7][8]

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PARP-1 Mediated Cell Death (Parthanatos)

Overactivation of PARP-1 leads to the depletion of NAD+ and ATP, culminating in a form of cell death known as parthanatos. 4'-Methoxyflavone has been shown to inhibit this pathway.

Caption: Inhibition of PARP-1 mediated cell death by 4'-Methoxyflavone.

Experimental Workflow

The following diagram outlines a general workflow for investigating the therapeutic potential of this compound.

Caption: General experimental workflow for this compound research.

Conclusion

This compound and related methoxyflavones represent a promising class of compounds with multifaceted therapeutic potential. Their demonstrated anticancer, neuroprotective, anti-inflammatory, and antioxidant activities warrant further investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full therapeutic utility of this compound and advancing its development as a potential therapeutic agent. The provided protocols and pathway diagrams serve as a starting point for exploring its mechanisms of action and evaluating its efficacy in various disease models.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism of Action of 4'-Methoxyflavonol in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals